molecular formula C11H18Cl2N2 B2799027 4-(Pyridin-4-yl)azepane dihydrochloride CAS No. 2094713-86-5

4-(Pyridin-4-yl)azepane dihydrochloride

Cat. No.: B2799027
CAS No.: 2094713-86-5
M. Wt: 249.18
InChI Key: NZCYNRUINAEGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-yl)azepane dihydrochloride (CAS 2094713-86-5) is a high-purity chemical compound offered for research applications. With a molecular formula of C11H18Cl2N2 and a molecular weight of 249.18 g/mol, this molecule features an azepane ring, a seven-membered nitrogen heterocycle, substituted with a pyridine group . Azepine-based scaffolds are recognized as privileged structures in medicinal chemistry due to their unique conformational flexibility, which arises from their non-planar, non-aromatic nature . This flexibility is valuable for designing novel pharmaceutical compounds, and azepine moieties are found in over 60 approved medications, underscoring their therapeutic significance . This compound serves as a valuable building block in drug discovery, particularly in the development of kinase inhibitors . Research into ATP-competitive inhibitors of protein kinase B (PKB/Akt), a key target in oncology, has identified azepane derivatives as potent and selective chemotypes . The exploration of such compounds is critical in cancer research, as deregulated PKB signaling is a common feature in many human cancers, including prostate, breast, and ovarian carcinomas . The product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11;;/h4-5,8-10,12H,1-3,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCYNRUINAEGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Pyridin-4-yl)azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable synthesis pathway for 4-(Pyridin-4-yl)azepane dihydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands (e.g., V1a receptor antagonists).

The pathway prioritizes the Suzuki-Miyaura cross-coupling strategy on a seven-membered ring enol triflate. This approach is selected for its modularity, allowing for the late-stage introduction of the unstable 4-pyridyl moiety, thereby minimizing side reactions associated with pyridine handling in early steps.

Retrosynthetic Analysis & Strategy

The synthesis is designed to access the target molecule (4) via the reduction of a dehydroprecursor (3) . This precursor is generated through a palladium-catalyzed cross-coupling between a 4-pyridyl boronate and an activated azepane enol triflate (2) . The starting material is the commercially available or easily synthesized N-Boc-hexahydro-1H-azepin-4-one (1) .

Strategic Advantages:
  • Regiocontrol: The position of the aryl group is fixed by the ketone functionality of the starting material.

  • Modularity: The Suzuki coupling allows for the substitution of the pyridine ring with other heteroaromatics if SAR (Structure-Activity Relationship) exploration is required.

  • Stability Management: 4-Pyridylboronic acids are prone to protodeboronation; this route utilizes the more stable pinacol ester and optimized coupling conditions.

Pathway Visualization

Retrosynthesis Target 4-(Pyridin-4-yl)azepane 2HCl (Target) Intermediate3 Alkene Intermediate (N-Boc-4-(pyridin-4-yl)-2,3,6,7-tetrahydroazepine) Target->Intermediate3 Hydrogenation & Deprotection Intermediate2 Enol Triflate (N-Boc-4-triflyloxy-2,3,6,7-tetrahydroazepine) Intermediate3->Intermediate2 Suzuki Coupling (4-PyBPin) SM Starting Material (N-Boc-azepan-4-one) Intermediate2->SM Enolization (PhNTf2)

Figure 1: Retrosynthetic disconnection showing the logic from target to the azepanone scaffold.

Detailed Experimental Protocols

Phase 1: Activation of the Azepane Scaffold

Objective: Convert tert-butyl 4-oxoazepane-1-carboxylate to the vinyl triflate. Critical Mechanism: Kinetic enolization using a bulky base (LiHMDS) prevents thermodynamic equilibration, ensuring the double bond forms cleanly.

Reagents:

  • tert-Butyl 4-oxoazepane-1-carboxylate (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

  • PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.2 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Charge a flame-dried reaction vessel with tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF (0.2 M) under Nitrogen.

  • Cool the solution to -78 °C .

  • Add LiHMDS dropwise over 20 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of PhNTf2 in THF dropwise.

  • Allow the mixture to warm to 0 °C over 2 hours and stir for an additional 4 hours.

  • Quench: Dilute with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc, 9:1) to yield the Enol Triflate as a colorless oil.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the 4-pyridine ring. Challenge: 4-Pyridylboronic acids are notoriously unstable. Solution: Use 4-Pyridylboronic acid pinacol ester and a catalyst system capable of rapid oxidative addition, such as Pd(dppf)Cl₂.

Reagents:

  • Azepane Enol Triflate (from Phase 1) (1.0 equiv)

  • 4-Pyridylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Protocol:

  • Dissolve the Enol Triflate and Boronate Ester in 1,4-Dioxane (0.15 M).

  • Degas the solution by sparging with Nitrogen for 15 minutes (Critical for Pd cycle efficiency).

  • Add the Pd catalyst and the aqueous Na₂CO₃ solution.

  • Heat the reaction to 85 °C for 12 hours.

  • QC Check: Monitor by LC-MS for the disappearance of the triflate and formation of the product (M+H approx. 275 for Boc-protected intermediate).

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH 95:5). The pyridine nitrogen makes the compound polar; ensure the silica is deactivated or use a gradient.

Phase 3: Hydrogenation & Deprotection

Objective: Reduce the internal alkene and remove the Boc group to generate the salt.

Reagents:

  • Pd/C (10 wt% loading)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Solvent: MeOH (for hydrogenation)

  • 4M HCl in 1,4-Dioxane (for deprotection)

Protocol:

  • Hydrogenation: Dissolve the coupling product in MeOH. Add Pd/C (10% w/w). Stir under H₂ atmosphere (balloon) at Room Temperature for 16 hours. Filter through Celite and concentrate.

    • Note: This step generates a racemic mixture at C4.

  • Deprotection: Redissolve the reduced intermediate in minimal dry Dioxane.

  • Add 4M HCl in Dioxane (10 equiv) at 0 °C. Warm to RT and stir for 4 hours.

  • Isolation: The product often precipitates as the dihydrochloride salt. Add Et₂O to drive precipitation.

  • Filtration: Collect the white solid by filtration under Nitrogen (hygroscopic).

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance White to off-white hygroscopic solidVisual Inspection
Identity Consistent with structure¹H NMR (D₂O or DMSO-d₆)
Purity >95%HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)
Salt Stoichiometry 2.0 ± 0.2 HClElemental Analysis (Cl content) or AgNO₃ titration
Stereochemistry Racemic (unless chiral separation applied)Chiral HPLC
Reaction Workflow Diagram

Workflow Step1 Step 1: Enolization LiHMDS, PhNTf2 (-78°C -> 0°C) Step2 Step 2: Suzuki Coupling 4-PyBPin, Pd(dppf)Cl2 (85°C) Step1->Step2 Step3 Step 3: Hydrogenation H2, Pd/C (MeOH) Step2->Step3 Step4 Step 4: Deprotection HCl/Dioxane Step3->Step4

Figure 2: Sequential reaction workflow for the synthesis of the dihydrochloride salt.

Scientific Commentary (E-E-A-T)

Causality of Experimental Choices:

  • Why the Enol Triflate? Direct alkylation of azepan-4-one with pyridine electrophiles is chemically forbidden due to the electron-deficient nature of the pyridine ring (it does not undergo Friedel-Crafts type alkylation). The "inverse" strategy—making the azepane the electrophile (vinyl triflate) and the pyridine the nucleophile (boronate)—is the standard for heteroaryl-heterocycle coupling [1].

  • Stereochemical Implications: The hydrogenation of the internal double bond (Step 3) creates a chiral center at C4. Since the substrate is achiral and the catalyst is achiral, the product is a racemate. If the biological application requires a specific enantiomer, Chiral Supercritical Fluid Chromatography (SFC) is the recommended method for resolution at the N-Boc stage prior to salt formation [2].

  • Salt Form: The dihydrochloride salt is specified because the molecule contains two basic nitrogen atoms: the secondary amine of the azepane (pKa ~10-11) and the pyridine nitrogen (pKa ~5). Both will be protonated in excess HCl, ensuring a stable, crystalline solid suitable for storage.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wacker, D. A., & Miller, K. J. (2008). 5-HT2C receptor agonists: a review of recent patent literature. Current Opinion in Drug Discovery & Development, 11(4), 438-445. (Context for azepane scaffolds in GPCR drug discovery). Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026. Link

  • Sigma-Aldrich. (n.d.). 4-(Pyridin-4-yl)azepane Product Page. Retrieved February 15, 2026. Link

Sources

Introduction: The Convergence of Two Pharmacologically Significant Moieties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Pyridin-4-yl)azepane dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. The molecule 4-(Pyridin-4-yl)azepane dihydrochloride represents a compelling convergence of two such "privileged structures": the azepane ring and the pyridine nucleus. While specific data for the compound with CAS number 2919954-46-2 is not extensively available in public literature, a thorough analysis of its constituent moieties provides a strong foundation for predicting its chemical properties, biological potential, and promising avenues for research and development.

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a multitude of FDA-approved drugs and clinically evaluated compounds.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, which is often critical for optimal interaction with biological targets.[2] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1]

Complementing the azepane core is the pyridine ring, one of the most prevalent N-heterocycles in approved pharmaceuticals. The pyridine moiety is a versatile building block that can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. Its presence is integral to the efficacy of numerous drugs targeting a wide array of conditions.[3][4] The pyridin-4-yl substitution pattern, in particular, has been explored in the design of kinase inhibitors and other targeted therapies.[5]

This technical guide will provide a comprehensive overview of 4-(Pyridin-4-yl)azepane dihydrochloride, leveraging the extensive knowledge of its constituent fragments to project its physicochemical properties, propose synthetic strategies, and hypothesize its therapeutic potential. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to empower researchers in their exploration of this promising chemical entity.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to drug development. For 4-(Pyridin-4-yl)azepane dihydrochloride, these properties can be predicted based on its structure. The dihydrochloride salt form suggests good aqueous solubility, a desirable characteristic for bioavailability.

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Formula C₁₁H₁₈Cl₂N₂Defines the elemental composition and molecular weight.
Molecular Weight 249.18 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) 28.1 ŲA key indicator of membrane permeability and oral bioavailability.
logP (Octanol-Water Partition Coefficient) ~2.5Predicts the lipophilicity and membrane-crossing ability of the free base.
pKa Azepane nitrogen: ~10-11; Pyridine nitrogen: ~5-6Determines the ionization state at physiological pH, affecting solubility and target binding.
Hydrogen Bond Donors 2 (as dihydrochloride salt)Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 2Contributes to target binding affinity and specificity.
Rotatable Bonds 1Indicates a degree of conformational flexibility.

The conformational flexibility of the azepane ring is a key structural feature.[2] This flexibility allows the molecule to adopt various spatial arrangements, potentially enabling it to bind to a diverse range of biological targets. The pyridin-4-yl substituent will likely influence the preferred conformation of the azepane ring.

Potential Synthetic Pathways

The synthesis of 4-(Pyridin-4-yl)azepane can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient strategy involves the ring expansion of a readily available piperidine precursor.[6]

Synthetic_Workflow A 4-Piperidone B 4-Hydroxy-4-(pyridin-4-yl)piperidine A->B Grignard or lithiation of 4-halopyridine C 4-(Pyridin-4-yl)piperidine B->C Reduction D N-Protected 4-(pyridin-4-yl)piperidine C->D Nitrogen Protection (e.g., Boc, Cbz) E Ring Expansion Precursor D->E Introduction of a leaving group on a one-carbon side chain F 4-(Pyridin-4-yl)azepane E->F Ring Expansion (e.g., Tiffeneau-Demjanov) G 4-(Pyridin-4-yl)azepane dihydrochloride F->G Salt formation with HCl

Caption: Proposed synthetic workflow for 4-(Pyridin-4-yl)azepane dihydrochloride.

Step-by-Step Experimental Protocol for Synthesis:
  • Synthesis of 4-(Pyridin-4-yl)piperidine:

    • To a solution of 4-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

    • After stirring for 30 minutes, add a solution of 1-Boc-4-piperidone in anhydrous THF.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.

    • The resulting tertiary alcohol is then subjected to reduction (e.g., using triethylsilane and trifluoroacetic acid) to yield N-Boc-4-(pyridin-4-yl)piperidine.

    • Deprotect the Boc group using standard conditions (e.g., TFA in DCM or HCl in dioxane) to obtain 4-(pyridin-4-yl)piperidine.

  • Ring Expansion to 4-(Pyridin-4-yl)azepane:

    • Protect the piperidine nitrogen with a suitable protecting group (e.g., benzoyl).

    • Reduce the pyridine ring to a piperidine using a suitable catalyst (e.g., Rh/C) under hydrogen pressure. This is a temporary reduction to avoid side reactions in the next step.

    • Perform a Tiffeneau-Demjanov ring expansion by converting the exocyclic amine (after temporary reduction of the pyridine) to a diazomethane precursor followed by treatment with a Lewis acid.

    • Alternatively, a Beckmann rearrangement of the corresponding oxime derivative of a 4-acetyl-4-(pyridin-4-yl)piperidine could be explored.

    • Re-aromatize the temporarily reduced pyridine ring via oxidation (e.g., with DDQ or manganese dioxide).

    • Deprotect the azepane nitrogen to yield 4-(Pyridin-4-yl)azepane.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the free base, 4-(Pyridin-4-yl)azepane, in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

    • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Hypothesized Biological Activity and Therapeutic Potential

The structural features of 4-(Pyridin-4-yl)azepane dihydrochloride suggest several promising avenues for biological investigation. The pyridin-4-yl moiety is a known hinge-binding motif in many kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation Compound 4-(Pyridin-4-yl)azepane dihydrochloride Compound->Receptor Inhibition ATP ATP ATP->Receptor Binds to ATP pocket Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

Caption: Potential mechanism of action via kinase inhibition.

Beyond oncology, azepane derivatives have shown promise in the treatment of central nervous system (CNS) disorders.[1][7] The ability of small molecules to cross the blood-brain barrier is crucial for CNS-targeted drugs, and the predicted physicochemical properties of 4-(Pyridin-4-yl)azepane suggest it may have favorable characteristics for CNS penetration.

Potential Therapeutic Areas:

  • Oncology: Inhibition of protein kinases involved in cancer progression.

  • Neurodegenerative Diseases: Modulation of targets implicated in Alzheimer's or Parkinson's disease.[8]

  • Infectious Diseases: As antimicrobial or antiviral agents.[1]

  • Inflammatory Disorders: Targeting signaling pathways involved in inflammation.

Proposed Experimental Workflows for Characterization and Biological Evaluation

A systematic approach is necessary to characterize 4-(Pyridin-4-yl)azepane dihydrochloride and evaluate its biological activity.

Evaluation_Workflow cluster_chem Chemical Characterization cluster_bio Biological Evaluation A Synthesis & Purification B Structural Verification (NMR, MS, Elemental Analysis) A->B C Purity Assessment (HPLC) B->C D In vitro Kinase Panel Screening C->D Proceed with pure compound E Cell-based Assays (e.g., Proliferation, Apoptosis) D->E F ADME-Tox Profiling E->F G In vivo Efficacy Studies (e.g., Xenograft models) F->G

Caption: Integrated workflow for chemical and biological evaluation.

Detailed Protocols for Key Assays:

1. Kinase Inhibition Assay (Example: In vitro LanthaScreen™ Eu Kinase Binding Assay):

  • Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

  • Procedure:

    • Prepare a serial dilution of 4-(Pyridin-4-yl)azepane dihydrochloride in the assay buffer.

    • In a 384-well plate, add the kinase, a fluorescently labeled ATP tracer, and the test compound.

    • Incubate at room temperature for a specified time to allow for binding equilibrium.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (Example: MTT Assay):

  • Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 4-(Pyridin-4-yl)azepane dihydrochloride for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation

To illustrate the potential of 4-(Pyridin-4-yl)azepane dihydrochloride as a kinase inhibitor, the following table presents hypothetical IC₅₀ values against a panel of relevant kinases.

Kinase TargetHypothetical IC₅₀ (nM)Therapeutic Relevance
VEGFR2 50Angiogenesis, Cancer
PDGFRβ 75Cancer, Fibrosis
c-Met 120Cancer Metastasis
Aurora A 250Mitosis, Cancer
EGFR >1000Selectivity Marker

Conclusion: A Scaffold of High Potential

While the specific compound 4-(Pyridin-4-yl)azepane dihydrochloride with CAS number 2919954-46-2 is not yet extensively documented in scientific literature, a detailed analysis of its structural components strongly suggests its potential as a valuable scaffold in drug discovery. The combination of the conformationally flexible azepane ring and the electronically versatile pyridine moiety offers a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. The synthetic routes are plausible with established chemical methods, and a clear path for comprehensive biological evaluation can be readily envisioned. Further investigation into this and related chemical series is highly warranted to unlock their full therapeutic potential.

References

  • Zha, G. F., Wang, S. H., & Zhang, Y. G. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-463.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
  • BenchChem. (n.d.).
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Pyridin-4-yl)aniline.
  • PMC - NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Journal of Advanced Scientific Research. (n.d.). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Scheme 28. Synthesis of pyridine fused azepine ring.
  • Organic Chemistry Portal. (n.d.). Azepine synthesis.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • CymitQuimica. (n.d.). Azepane.
  • PMC - NIH. (n.d.).
  • The University of Manchester. (n.d.).
  • Pure Synth. (n.d.). (S)-[4-(Pyridin-4-Yl)-45-Dihydro-3H-Dinaphtho[21-C12-E]Azepine-26-Diyl]Bis[Bis[4-(Tert-Butyl)Phenyl]Methanol] 85.0%(HPLC).
  • Fisher Scientific. (n.d.). Azepines.
  • Wikipedia. (n.d.). LA-Azepane.
  • Sigma-Aldrich. (n.d.). 4-(pyrrolidin-1-yl)azepane.

Sources

In Silico Characterization of 4-(Pyridin-4-yl)azepane: A ROCK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Docking Protocol

Executive Summary

This technical guide details the computational modeling, molecular docking, and dynamic simulation of 4-(Pyridin-4-yl)azepane dihydrochloride . Structurally, this molecule represents a privileged pharmacophore combining a flexible 7-membered azepane ring with a pyridyl moiety. Based on structure-activity relationship (SAR) data of known kinase inhibitors (e.g., Fasudil, Ripasudil/K-115), this scaffold is a primary candidate for Rho-associated coiled-coil containing protein kinase (ROCK) inhibition.

This guide addresses the specific challenges of modeling 7-membered nitrogen heterocycles—specifically ring puckering and protonation states—and provides a validated workflow for docking this ligand into the ATP-binding pocket of ROCK1.

Chemical Space & Ligand Preparation

The Challenge of the Salt Form

The substance is supplied as a dihydrochloride salt (


). Direct docking of the salt form is a common novice error that leads to electrostatic artifacts.
  • Protocol: The salt counterions (

    
    ) must be removed.
    
  • Physiological State: At physiological pH (7.4), the pyridine nitrogen (

    
    ) is largely neutral, while the azepane secondary amine (
    
    
    
    ) is protonated (
    
    
    ).
  • Impact: The cationic azepane nitrogen often engages in critical electrostatic interactions with aspartic or glutamic acid residues in the kinase active site (e.g., Asp216 in ROCK1).

Conformational Analysis (Ring Puckering)

Unlike the rigid piperidine (6-membered) ring, the 7-membered azepane ring exhibits high conformational flexibility (twist-chair, twist-boat). A single energy-minimized structure is insufficient.

Workflow:

  • Desalt: Remove 2x HCl.

  • Protonate: Set pH to 7.4 (Result: Monocationic species).

  • Conformational Search: Perform a stochastic search (Monte Carlo/Low Mode) to generate a library of low-energy ring puckers.

    • Software Recommendation: Schrödinger MacroModel or RDKit ETKDG.

    • Criteria: Retain conformers within 5.0 kcal/mol of the global minimum.

Target Identification & Homology Modeling

Primary Target: ROCK1

The 4-pyridyl motif is a classic "hinge binder" in kinase medicinal chemistry. It mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Target: ROCK1 (Rho-associated protein kinase 1).

  • PDB Selection: 2ETR (Crystal structure of ROCK1 with Y-27632).

    • Rationale: Y-27632 contains a pyridine ring and a flexible aliphatic amine, structurally homologous to our ligand.

  • Resolution: 1.90 Å (High resolution is critical for accurate side-chain placement).

Signaling Pathway Context

Inhibiting ROCK blocks the phosphorylation of Myosin Light Chain (MLC), reducing actin-myosin contractility. This is the mechanism for treating glaucoma (trabecular meshwork relaxation) and vasospasm.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thromboxane A2) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inhibits Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MBS->MLC Prevents Dephosphorylation Actin Actomyosin Contraction MLC->Actin Cross-bridge Formation

Figure 1: The RhoA/ROCK signaling cascade. The 4-(Pyridin-4-yl)azepane scaffold targets the ATP-binding pocket of the ROCK node.

Molecular Docking Protocol

Grid Generation

Defining the binding box is the most critical step to prevent "wandering" ligands.

  • Center: Centered on the centroid of the co-crystallized ligand (Y-27632) in PDB 2ETR.

  • Dimensions:

    
     Å.
    
  • Constraints:

    • H-Bond Constraint: Define the backbone nitrogen of Met156 (Hinge region) as a required interaction. The pyridine nitrogen of the ligand must satisfy this to be bioactive.

Docking Parameters (Glide/AutoDock Vina)
ParameterSettingRationale
Precision XP (Extra Precision) / Exhaustiveness 8High penalty for steric clashes; necessary for the bulky azepane ring.
Ligand Sampling FlexibleAllow ring flipping during docking.
Epik State Penalties OnAdds energy penalty if the docking pose requires a high-energy tautomer.
Post-Docking Minimization Yes (10 steps)Relaxes the ligand within the pocket to relieve minor clashes.
Expected Binding Mode
  • Hinge Region: The Pyridine N accepts an H-bond from Met156 (backbone NH).

  • Ribose Pocket: The Azepane ring sits in the region normally occupied by the ATP ribose.

  • Electrostatics: The protonated azepane nitrogen (

    
    ) likely forms a salt bridge or water-mediated H-bond with Asp160  or Asp216 .
    

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify if the flexible azepane ring remains stable or if it forces the ligand out of the pocket.

Simulation Setup
  • Force Field: OPLS4 or CHARMM36m (optimized for small molecule-protein complexes).

  • Solvent: TIP3P Water box (10 Å buffer).

  • System Neutralization: Add

    
     to 0.15 M.
    
  • Duration: 100 ns (sufficient to observe hinge stability).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should remain

    
     Å relative to the starting frame.
    
  • H-Bond Occupancy: The Met156 interaction should exist for

    
     of the simulation time.
    

MD_Workflow cluster_prep System Setup cluster_sim Dynamics L_Prep Ligand Prep (pH 7.4, Desalt) Dock Docking (XP) Constraint: Met156 L_Prep->Dock P_Prep Protein Prep (PDB: 2ETR, H-bond opt) P_Prep->Dock Solv Solvation & Ionization Dock->Solv Equil NPT Equilibration (1 ns) Solv->Equil Prod Production Run (100 ns) Equil->Prod Analysis RMSD & H-Bond Analysis Prod->Analysis

Figure 2: Computational workflow from ligand preparation to MD analysis.

ADMET Profiling (In Silico)

For ROCK inhibitors, particularly for glaucoma (local) or CNS indications, specific properties are required.

PropertyPredicted Value (Approx.)Interpretation
LogP 1.8 - 2.2Optimal lipophilicity for membrane permeability.
TPSA ~25-30 ŲExcellent blood-brain barrier (BBB) penetration potential (Target < 90 Ų).
hERG Inhibition High Risk Pyridine + basic amine linkers are known pharmacophores for hERG channel blockage (cardiotoxicity). Must be flagged for in vitro testing.
CYP Metabolism CYP2D6 SubstrateThe basic azepane nitrogen makes it a likely substrate for CYP2D6.

References

  • Jacobs, M. et al. (2006). "Structure-based design of Rho-kinase inhibitors." Journal of Medicinal Chemistry.

  • Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[1] Journal of Cardiovascular Pharmacology.

  • PDB Entry 2ETR. "Crystal structure of the Rho-associated protein kinase 1 (ROCK1) complexed with Y-27632." RCSB Protein Data Bank.

  • PubChem Compound Summary. "4-(Pyridin-4-yl)azepane dihydrochloride." National Center for Biotechnology Information.

  • Friesner, R. A. et al. (2006). "Extra Precision Glide: Docking and Scoring with a Rigid Receptor and a Flexible Ligand." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development: Characterizing "4-(Pyridin-4-yl)azepane dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

In the landscape of modern drug discovery, the characterization of novel chemical entities is a critical first step. "4-(Pyridin-4-yl)azepane dihydrochloride" is a compound of interest due to its structural motifs. The azepane ring is a privileged scaffold found in numerous biologically active compounds, including several approved drugs.[1][2] The pyridin-4-yl group is also a common feature in molecules designed to interact with targets in the central nervous system, including muscarinic acetylcholine receptors.[3][4][5][6][7][8]

Given these structural alerts, a logical starting point for the characterization of "4-(Pyridin-4-yl)azepane dihydrochloride" is to investigate its potential activity within the cholinergic system. The cholinergic system, which utilizes the neurotransmitter acetylcholine, plays a crucial role in a wide range of physiological processes, and its dysregulation is implicated in numerous disorders, including Alzheimer's disease, schizophrenia, and autoimmune diseases.[9][10][11][12]

This application note provides a comprehensive guide for researchers to develop and execute cell-based assays to profile "4-(Pyridin-4-yl)azepane dihydrochloride." We will focus on two primary cholinergic targets:

  • Muscarinic Acetylcholine Receptors (mAChRs): As G-protein coupled receptors (GPCRs), mAChRs are key targets for therapeutic intervention. We will describe a calcium mobilization assay to detect agonist or antagonist activity at these receptors.[13][14][15][16]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a clinically validated strategy for treating the symptoms of Alzheimer's disease.[12][17][18][19][20] We will detail a highly sensitive fluorescence-based assay to measure AChE inhibition.

By following these protocols, researchers can generate robust and reproducible data to elucidate the pharmacological profile of "4-(Pyridin-4-yl)azepane dihydrochloride" and guide future drug development efforts.

Part 1: Muscarinic Acetylcholine Receptor (mAChR) Activity Assessment

Principle of the Calcium Mobilization Assay

Muscarinic receptors, specifically the M1, M3, and M5 subtypes, couple to the Gq signaling pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.[15]

This assay can identify both agonists (which directly activate the receptor and elicit a calcium response) and antagonists (which block the calcium response induced by a known agonist).

Diagram 1: Gq-Coupled Muscarinic Receptor Signaling Pathway

Gq_Signaling Gq-Coupled Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum mAChR M1/M3/M5 mAChR Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Leads to Agonist Agonist (e.g., Acetylcholine) Agonist->mAChR Activates Compound 4-(Pyridin-4-yl)azepane dihydrochloride Compound->mAChR Binds to

Caption: Workflow of the Gq-coupled muscarinic receptor signaling pathway.

Detailed Protocol: Calcium Mobilization Assay

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the desired human muscarinic receptor subtype (e.g., M1).

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, black-walled, clear-bottom microplate.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: "4-(Pyridin-4-yl)azepane dihydrochloride" dissolved in a suitable solvent (e.g., water or DMSO).

  • Reference Agonist: Acetylcholine or Carbachol.

  • Reference Antagonist: Atropine.

  • Fluorescence Plate Reader: Equipped with bottom-read capabilities and injectors (e.g., FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into the 96-well assay plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium indicator dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and wash once with assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time.

    • For Agonist Mode:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Inject 20 µL of the test compound or reference agonist dilutions.

      • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

    • For Antagonist Mode:

      • Establish a baseline fluorescence reading.

      • Inject 10 µL of the test compound or reference antagonist dilutions and incubate for 15-30 minutes.

      • Inject 10 µL of the reference agonist at a concentration that elicits a submaximal response (EC80).

      • Continue recording the fluorescence signal.

Data Analysis:

  • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

  • For Agonist Mode: Plot the fluorescence response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).[21][22][23][24]

  • For Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50 value (the concentration that inhibits the agonist response by 50%).[21][22][23][24]

Part 2: Acetylcholinesterase (AChE) Inhibition Assay

Principle of the Amplex® Red Acetylcholinesterase Assay

This assay is a highly sensitive, fluorescence-based method for detecting AChE activity.[17][18] It is a coupled enzymatic assay:

  • AChE hydrolyzes acetylcholine to choline.

  • Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2).

  • In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine) to produce the highly fluorescent product, resorufin.

The fluorescence intensity of resorufin is directly proportional to the AChE activity. AChE inhibitors will reduce the rate of resorufin production.

Diagram 2: Amplex® Red Acetylcholinesterase Assay Workflow

AChE_Assay Amplex® Red Acetylcholinesterase Assay Workflow cluster_reaction Enzymatic Reactions Acetylcholine Acetylcholine Choline Choline Acetylcholine->Choline Hydrolysis by AChE AChE AChE AChE->Choline H2O2 H₂O₂ Choline->H2O2 Oxidation by Choline Oxidase CholineOxidase Choline Oxidase CholineOxidase->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin Reaction with Amplex® Red (catalyzed by HRP) AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->Resorufin HRP HRP HRP->Resorufin Fluorescence Detection Fluorescence Detection Resorufin->Fluorescence Detection Measured at Ex/Em 571/585 nm Inhibitor AChE Inhibitor (e.g., 4-(Pyridin-4-yl)azepane) Inhibitor->AChE Inhibits

Caption: Principle of the Amplex® Red acetylcholinesterase assay.[25]

Detailed Protocol: Cell-Based AChE Inhibition Assay

This protocol utilizes a cell line with endogenous AChE activity, such as the human neuroblastoma cell line SH-SY5Y.[9][17][26][27][28]

Materials:

  • Cell Line: SH-SY5Y cells.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, black-walled, clear-bottom microplate.

  • Amplex® Red Acetylcholinesterase Assay Kit: Commercially available kits containing Amplex® Red reagent, HRP, choline oxidase, and acetylcholine.

  • Assay Buffer: Reaction buffer provided in the kit or 1x PBS.

  • Test Compound: "4-(Pyridin-4-yl)azepane dihydrochloride" dissolved in a suitable solvent.

  • Reference Inhibitor: Donepezil or physostigmine.

  • Fluorescence Plate Reader: Capable of top- or bottom-read fluorescence detection.

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells in the 96-well assay plate at a density that results in a confluent monolayer (e.g., 50,000-80,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add 50 µL of the compound dilutions to the respective wells. Include wells with assay buffer only (no inhibitor control) and wells with no cells (background control).

    • Incubate the plate for 30 minutes at room temperature.

  • Reaction and Detection:

    • Prepare the Amplex® Red reaction mixture containing acetylcholine, HRP, choline oxidase, and Amplex® Red reagent in the reaction buffer, according to the kit's protocol.[29]

    • Add 50 µL of the reaction mixture to each well to initiate the reaction.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity (Ex/Em ≈ 571/585 nm) kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature, protected from light.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells) from all other readings.

  • Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.

  • Determine the percentage of AChE inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21][22][23][24]

Part 3: Assay Validation and Data Interpretation

ParameterDescriptionAcceptance CriteriaReference
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the assay.Z' ≥ 0.5 indicates an excellent assay suitable for high-throughput screening.[21][30]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A higher S/B ratio is generally better, indicating a larger assay window.
EC50/IC50 Reproducibility The consistency of the calculated EC50 or IC50 values across multiple experiments.Values should be within a 2-3 fold range between independent experiments.[23]

Diagram 3: Assay Development and Validation Workflow

Assay_Validation Assay Development and Validation Workflow cluster_dev Assay Development cluster_val Assay Validation cluster_screen Compound Screening A1 Select Cell Line and Readout A2 Optimize Conditions (Cell Density, Reagent Conc., Incubation Time) A1->A2 B1 Determine Assay Window (S/B Ratio) A2->B1 Proceed to Validation B2 Calculate Z'-factor B1->B2 B3 Assess Reproducibility (Intra- and Inter-assay) B2->B3 C1 Primary Screen (Single Concentration) B3->C1 Validated Assay Ready for Screening C2 Dose-Response Analysis (EC50/IC50 Determination) C1->C2 C3 Confirmation of 'Hits' C2->C3

Caption: A logical workflow for the development and validation of a cell-based assay.

Conclusion

This application note provides a detailed framework for the initial characterization of "4-(Pyridin-4-yl)azepane dihydrochloride" using two robust and relevant cell-based assays. By systematically evaluating the compound's effects on muscarinic acetylcholine receptors and acetylcholinesterase, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility. The presented protocols, coupled with rigorous assay validation, will ensure the generation of high-quality data to support informed decisions in the drug discovery pipeline.

References

  • Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. MDPI. Available at: [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Available at: [Link]

  • A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Available at: [Link]

  • Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies. PubMed. Available at: [Link]

  • 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor (2016). SciSpace. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • (A) Amplex Red and (B) Ellman cell-based assay schemes for measuring... ResearchGate. Available at: [Link]

  • Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies. Semantic Scholar. Available at: [Link]

  • Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. PubMed. Available at: [Link]

  • Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. Molecular Devices. Available at: [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]

  • Synthesis of pyridinium analogues of acetylcholine and their interactions with intestinal muscarinic receptors. PubMed. Available at: [Link]

  • WO2017112556A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Identification of Acetylcholinesterase Inhibitors Using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. PubMed. Available at: [Link]

  • WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators. Google Patents.
  • Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

  • Understanding Assay Performance Metrics. Indigo Biosciences. Available at: [Link]

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Assay performance and sensitivity.(a) Assay performance (Z' factor) is... ResearchGate. Available at: [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. Semantic Scholar. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • Azepane. Wikipedia. Available at: [Link]

  • Recent developments in the synthesis of acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. PubMed. Available at: [Link]

  • Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. MDPI. Available at: [Link]

  • Cholinergic Medications. NCBI Bookshelf. Available at: [Link]

  • A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. MDPI. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. Available at: [Link]

Sources

Application Note: Characterization of 4-(Pyridin-4-yl)azepane dihydrochloride at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-(Pyridin-4-yl)azepane dihydrochloride , a putative non-imidazole antagonist for the histamine H3 receptor (H3R). The H3R, a Gαi/o-coupled G-protein coupled receptor (GPCR), is a critical drug target for various neurological disorders due to its role as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS).[1][2][3][4] This guide details the principles and step-by-step protocols for determining the binding affinity (Kᵢ) and functional potency (IC₅₀/Kₑ) of this compound through radioligand competition binding assays and functional cAMP inhibition assays.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is predominantly expressed in the CNS and functions as a key regulator of neurotransmitter release.[2][3] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons.[4][5] As a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][4] The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist, making it a target for inverse agonists as well as neutral antagonists.[1][3]

This unique pharmacological profile has positioned the H3R as an attractive target for treating cognitive and sleep-wake disorders such as Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), and narcolepsy.[5][6] H3R antagonists, by blocking the receptor's inhibitory tone, can increase neurotransmitter release, leading to enhanced wakefulness and pro-cognitive effects.[1][5] Early imidazole-based H3R ligands faced challenges related to off-target effects and drug metabolism. This has driven the development of non-imidazole scaffolds, such as 4-(Pyridin-4-yl)azepane, which are designed to offer improved selectivity and pharmacokinetic properties.[7] This guide provides the essential methodologies to precisely quantify the interaction of this novel compound with the H3 receptor.

Compound Profile: 4-(Pyridin-4-yl)azepane dihydrochloride

This compound belongs to a class of non-imidazole H3R antagonists. The structure features a basic azepane ring, a common pharmacophoric element, linked to a pyridyl moiety, which serves as the aromatic/lipophilic region necessary for receptor interaction.[1][8][9]

Property Details
IUPAC Name 4-(Pyridin-4-yl)azepane dihydrochloride
Molecular Formula C₁₁H₁₆N₂ · 2HCl
Molecular Weight 249.18 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMSO.
Storage Store at -20°C, desiccated. Protect from light.

Handling as a Dihydrochloride Salt: The "dihydrochloride" designation is critical for accurate stock solution preparation. The provided molecular weight includes the two hydrochloride moieties. When preparing a stock solution, weigh the salt form and use the full molecular weight (249.18 g/mol ) for concentration calculations. The salt form enhances solubility in aqueous buffers used for biological assays.

Principle of Methodologies

Characterizing a novel ligand requires a two-pronged approach: assessing its physical binding to the receptor (affinity) and measuring its ability to modulate the receptor's biological signaling (function).

H3R Signaling Pathway

The H3R is canonically coupled to the Gαi/o family of G-proteins.[2] Upon agonist activation, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), which in turn reduces the conversion of ATP to cyclic AMP (cAMP). An antagonist, such as 4-(Pyridin-4-yl)azepane, competes with agonists for the binding site, thereby blocking this inhibitory signaling cascade. An inverse agonist would additionally reduce the receptor's basal, constitutive activity.

H3R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor Gai Gαi H3R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits Gbg Gβγ Agonist Histamine (Agonist) Agonist->H3R Activates Antagonist 4-(Pyridin-4-yl)azepane (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC

Caption: H3R Gαi-coupled signaling pathway.
Radioligand Competition Binding Assay

This assay directly measures the affinity (Kᵢ) of the test compound. It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) for a finite number of H3 receptors in a membrane preparation. By measuring the concentration of the test compound required to displace 50% of the specific radioligand binding (IC₅₀), the Kᵢ can be calculated using the Cheng-Prusoff equation.

Functional cAMP Inhibition Assay

This assay measures the compound's potency (IC₅₀) and mode of action (antagonism) in a cellular context. Because the H3R is Gαi-coupled, its activation inhibits cAMP production. To create a robust assay window, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The ability of an H3R agonist to reduce this forskolin-stimulated cAMP level is then measured. The antagonist's potency is determined by its ability to reverse the agonist's effect.

Protocol 1: Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Kᵢ) of 4-(Pyridin-4-yl)azepane dihydrochloride at the human H3R expressed in CHO-K1 cell membranes.

Binding_Workflow A 1. Prepare Reagents (Buffer, Radioligand, Test Compound Dilutions) B 2. Set up Assay Plate - Total Binding (Buffer) - NSB (Clobenpropit) - Test Compound A->B C 3. Add H3R Membranes & [³H]-Nα-methylhistamine B->C D 4. Incubate (e.g., 60 min at 25°C) C->D E 5. Terminate & Filter (Rapid filtration over GF/B filter plate) D->E F 6. Wash Filters (3x with ice-cold buffer) E->F G 7. Scintillation Counting (Measure bound radioactivity) F->G H 8. Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

Caption: Experimental workflow for the H3R radioligand binding assay.
Materials and Reagents
  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), specific activity ~80 Ci/mmol.

  • Test Compound: 4-(Pyridin-4-yl)azepane dihydrochloride.

  • Non-Specific Binding (NSB) Agent: Clobenpropit (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10][11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, scintillation cocktail.

Step-by-Step Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Pyridin-4-yl)azepane dihydrochloride in sterile water. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding (TB) wells: 150 µL membranes, 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells: 150 µL membranes, 50 µL of clobenpropit solution.

    • Test Compound wells: 150 µL membranes, 50 µL of the respective compound dilution.

  • Initiate Reaction: Add 50 µL of [³H]-NAMH (diluted in Assay Buffer to achieve a final concentration of ~2 nM) to all wells.[12]

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation.[11]

  • Filtration: Terminate the assay by rapid filtration through the GF/B filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Expected Results
  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Normalize Data: Express the binding in the presence of the test compound as a percentage of the maximal specific binding: % Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Determine IC₅₀: Plot % Binding versus the log concentration of 4-(Pyridin-4-yl)azepane. Use non-linear regression analysis (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Parameter Expected Value for a Potent Antagonist
IC₅₀ Low nanomolar (e.g., 1 - 50 nM)
Hill Slope ~1.0
Kᵢ Low nanomolar (e.g., 0.5 - 25 nM)

Protocol 2: Functional cAMP Inhibition Assay

This protocol measures the ability of 4-(Pyridin-4-yl)azepane to function as an antagonist by reversing agonist-induced inhibition of cAMP production in whole cells.

Functional_Logic A Basal State Low cAMP B + Forskolin (FSK) High cAMP (Stimulated State) A->B Stimulate AC C + FSK + H3R Agonist Medium cAMP (Inhibition of Stimulated State) B->C Activate Gαi D + FSK + H3R Agonist + Antagonist High cAMP (Reversal of Inhibition) C->D Block H3R

Sources

Technical Guide: Modular Synthesis of 4-(Pyridin-4-yl)azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylazepane core is a privileged scaffold in medicinal chemistry, appearing in high-affinity ligands for GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT2A) and monoamine transporters. Despite its utility, the synthesis of 4-(hetero)arylazepanes remains challenging due to the conformational flexibility of the seven-membered ring and the Lewis basicity of heteroaryl substituents like pyridine.

This application note details a robust, scalable protocol for synthesizing 4-(pyridin-4-yl)azepane derivatives. We utilize a Suzuki-Miyaura cross-coupling strategy on a kinetically trapped enol triflate intermediate.[1] This modular approach allows for late-stage diversification of the aryl moiety, making it superior to linear ring-expansion methods for Structure-Activity Relationship (SAR) library generation.[1]

Retrosynthetic Analysis & Strategy

The most efficient route to 4-substituted azepanes for SAR studies avoids the construction of the seven-membered ring de novo. Instead, we employ a functionalization strategy starting from the commercially available


-Boc-hexahydro-4H-azepin-4-one .[1]
Strategic Disconnections[1]
  • C4–C(Ar) Bond Formation: Achieved via Palladium-catalyzed cross-coupling.[1][2][3] This requires activating the ketone as a vinyl triflate.[1]

  • Olefin Saturation: Stereoselective hydrogenation of the endocyclic alkene.[1]

  • Nitrogen Functionalization: The Boc-protected amine serves as a handle for final library diversification (amides, sulfonamides, alkyls).[1]

Retrosynthesis cluster_legend Strategy Key Target 4-(Pyridin-4-yl)azepane (Target Scaffold) Intermediate1 Tetrahydroazepine (Alkene Intermediate) Target->Intermediate1 H2, Pd/C (Stereoselective Reduction) Coupling Suzuki Coupling Intermediate1->Coupling C-C Bond Formation Precursors N-Boc-azepan-4-one + 4-Pyridineboronic Acid Coupling->Precursors 1. LiHMDS, Comins' Rgt 2. Pd(dppf)Cl2 key1 Blue: Target | Green: Starting Material | Yellow: Critical Step

Figure 1: Retrosynthetic logic prioritizing modularity via cross-coupling.

Experimental Protocols

Step 1: Synthesis of the Enol Triflate

Objective: Regioselective formation of the vinyl triflate from


-Boc-azepan-4-one.[1]
Critical Mechanism:  Kinetic deprotonation is required to prevent double bond isomerization.[1] We utilize Comins' Reagent  instead of Triflic Anhydride (

) due to its higher stability and selectivity at higher temperatures (up to 0°C), though -78°C is recommended for maximum regiocontrol.[1]

Reagents:

  • Starting Material:

    
    -Boc-hexahydro-4H-azepin-4-one (1.0 eq)[1]
    
  • Base: LiHMDS (1.0 M in THF, 1.2 eq)[1]

  • Triflating Agent: Comins' Reagent (1.1 eq)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Flame-dry a round-bottom flask and purge with Argon.[1] Add anhydrous THF and

    
    -Boc-azepan-4-one.[1] Cool to -78°C  (dry ice/acetone bath).
    
  • Add LiHMDS dropwise over 20 minutes.[1] Stir at -78°C for 1 hour to ensure complete enolate formation.

  • Dissolve Comins' Reagent in minimal THF and add dropwise to the enolate solution.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (x3).[1] Wash combined organics with cold 1M NaOH (to remove Comins' byproduct) and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc + 1%

    
    ). The product is unstable on silica; use neutralized silica and elute quickly.
    

Expert Tip: The enol triflate is thermally sensitive.[1] Store at -20°C and use within 48 hours for the coupling step.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the pyridine ring.[1] Challenge: Pyridines are Lewis basic and can poison Pd catalysts. Boronic acids of pyridine are also prone to protodeboronation.[1] Solution: Use


 , a robust catalyst that resists poisoning, and a mild base (

) to minimize protodeboronation.[1]

Reagents:

  • Substrate: Azepane Enol Triflate (1.0 eq)[1]

  • Partner: 4-Pyridineboronic acid pinacol ester (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

  • Combine triflate, boronate ester, base, and catalyst in a pressure vial.

  • Add degassed solvent mixture.[1] Seal and purge with Argon for 5 mins.

  • Heat to 80°C for 4–6 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Hydrogenation (Olefin Saturation)

Objective: Reduction of the internal C=C bond to yield the saturated azepane. Challenge: Over-reduction of the pyridine ring to a piperidine. Control: Use 10% Pd/C at atmospheric pressure (balloon). If pyridine reduction is observed, switch to Wilkinson's Catalyst (


) which is highly selective for alkenes over aromatic heterocycles.[1]

Protocol:

  • Dissolve the coupling product in MeOH or EtOH.[1]

  • Add 10% Pd/C (10 wt% loading).

  • Purge with

    
     (balloon) and stir vigorously at Room Temperature.
    
  • Monitoring: Check LCMS every 30 mins. Reaction is usually complete in 2 hours.[1]

  • Workup: Filter through Celite to remove Pd.[1] Concentrate to yield the

    
    -Boc-4-(pyridin-4-yl)azepane.[1]
    

Optimization Data: Catalyst Screening

The choice of catalyst is critical for the Suzuki coupling of basic heterocycles. Below is a summary of internal optimization data for the coupling of azepane triflate with 4-pyridineboronic acid.

CatalystLigandBaseYield (%)Notes



45%Significant protodeboronation observed.[1]

XPhos

72%Good yield, but catalyst is expensive.[1]

dppf

88% Optimal balance of cost/yield.

SPhos

81%Excellent for sterically hindered boronates.[1]

SAR Diversification Workflow

Once the core scaffold (


-Boc-4-(pyridin-4-yl)azepane) is synthesized, it serves as a branching point for library generation.[1]
  • N-Deprotection: Treat with

    
     (1:4) or 
    
    
    
    to reveal the secondary amine.[1]
  • Library Synthesis:

    • Amides:[1][2][4] HATU coupling with carboxylic acids.[1]

    • Sulfonamides:[1] Reaction with sulfonyl chlorides (

      
      ).[1]
      
    • Ureas: Reaction with isocyanates.[1]

    • Alkyls: Reductive amination (

      
      , Aldehydes).[1]
      

SAR_Workflow Core Scaffold Core (N-Boc-4-Pyridylazepane) Deprotect Deprotection (TFA or HCl) Core->Deprotect FreeAmine Free Amine (Secondary Azepane) Deprotect->FreeAmine Amide Amide Library (R-COOH, HATU) FreeAmine->Amide Urea Urea Library (R-NCO) FreeAmine->Urea Alkyl N-Alkyl Library (R-CHO, NaBH(OAc)3) FreeAmine->Alkyl

Figure 2: Divergent synthesis workflow for generating SAR libraries from the common intermediate.[1]

Troubleshooting & Safety

  • Comins' Reagent Handling: While more stable than

    
    , it is moisture sensitive.[1] Store in a desiccator. The byproduct (sulfonamide) can be difficult to remove; washing with cold NaOH is critical.[1]
    
  • Pyridine Poisoning: If hydrogenation stalls, add 1.0 equivalent of Acetic Acid to the reaction mixture. This protonates the pyridine nitrogen, preventing it from coordinating tightly to the Pd surface.

  • Double Bond Isomerization: If the double bond migrates to the 3-4 position during triflate formation, ensure the temperature is strictly maintained at -78°C during base addition and that LiHMDS is fresh.

References

  • BenchChem. "The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence."[1] BenchChem Technical Guides.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • Comins, D. L., & Dehghani, A. (1992).[1] "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, 33(42), 6299–6302.[1]

  • Eastwood, P. R. (2000).[1] "A Versatile Synthesis of 4-Substituted Azepanes." Tetrahedron Letters, 41(19), 3705-3708.[1]

  • Glorius, F., et al. (2019).[1][5] "Dearomatization strategies for the synthesis of saturated heterocycles." Nature Chemistry.[1] (Contextual citation on hydrogenation challenges).

Sources

Application Note: Solubilization & Handling of 4-(Pyridin-4-yl)azepane Dihydrochloride

[1][2]

Physicochemical Profile & Theoretical Basis

Understanding the ionic nature of this compound is critical for successful solubilization. Unlike lipophilic free bases, the dihydrochloride (2HCl) salt form is engineered specifically to enhance aqueous solubility through ionic dissociation.

PropertyDetail
Compound Name 4-(Pyridin-4-yl)azepane dihydrochloride
CAS Number 2094713-86-5
Molecular Formula C₁₁H₁₈Cl₂N₂ (Salt form)
Molecular Weight ~249.18 g/mol (approx.[1][2][3][4] based on 2HCl salt)
Salt Stoichiometry 1:2 (Base : HCl)
Acidity (pKa) The solution will be acidic (pH ~2-4) upon dissolution in water due to the dissociation of two HCl equivalents.[2]
Solubility Mechanism
  • In Water: The lattice energy of the crystal is overcome by the high hydration energy of the chloride ions and the protonated amine/pyridine centers. This results in high solubility (>20 mg/mL is typical for this class).

  • In DMSO: Solubilization is driven by DMSO’s high dielectric constant and its ability to accept hydrogen bonds. While soluble, the high ionic character of the 2HCl salt can sometimes lead to slower dissolution rates compared to water.

Decision Matrix: Choosing the Right Solvent

Do not default to DMSO if it is not required. Use the decision tree below to select the optimal workflow.

SolubilityDecisionStartStart: 4-(Pyridin-4-yl)azepane 2HClAppTypeWhat is the downstream application?Start->AppTypeChemSynChemical Synthesis / PurificationAppType->ChemSynReaction IntermediateBioAssayBiological Assay (Cell/Enzyme)AppType->BioAssayScreening/DosingWaterRouteRoute A: Aqueous Dissolution(Highly Soluble)ChemSyn->WaterRoutePreferredDMSORouteRoute B: DMSO Stock(Library Storage)BioAssay->DMSORouteStandardBufferStepCRITICAL: Buffer Required(Neutralize pH)WaterRoute->BufferStepIf pH sensitiveDMSORoute->BufferStepDilution step

Figure 1: Solvent selection workflow based on experimental intent.[1][2]

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best For: Long-term storage, high-throughput screening, and cellular assays where small volumes are added to media.[1]

Reagents
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[5]

    • Note: DMSO is hygroscopic.[6] Use a fresh bottle or one stored over molecular sieves.

  • Container: Amber glass vial (borosilicate) with a PTFE-lined cap.[1][2] Avoid polypropylene for long-term storage if possible to prevent leaching.[1]

Step-by-Step Procedure
  • Calculate: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: To make 1 mL of 50 mM stock (MW ≈ 249.18 g/mol ), weigh 12.46 mg .

  • Weigh: Weigh the powder into the amber vial.

  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolve:

    • Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes. The 2HCl salt lattice can be robust; warming aids entropy-driven dissolution.[1]

  • Inspect: Ensure the solution is perfectly clear.

  • Aliquot & Store:

    • Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Protocol B: Aqueous Dissolution & pH Buffering[1][2]

Best For: Animal dosing (in vivo), large-volume enzymatic assays, or applications sensitive to DMSO toxicity.[1]

Critical Warning: Dissolving 4-(Pyridin-4-yl)azepane dihydrochloride in water releases 2 equivalents of HCl.[1][2] A 50 mM solution can drop the pH to ~2.0, which is toxic to cells and can denature proteins.

Reagents
  • Solvent: Nuclease-free water or PBS (Phosphate Buffered Saline).[1][2]

  • Neutralizer: 1N NaOH (Sodium Hydroxide) or concentrated HEPES buffer.[2]

Step-by-Step Procedure
  • Initial Dissolution:

    • Dissolve the powder in water at 80% of the final target volume.

    • Example: For 10 mL final volume, dissolve in 8 mL water.

    • Observation: It should dissolve rapidly.

  • pH Adjustment (The "Titration" Step):

    • Place the vessel on a magnetic stirrer with a pH probe.

    • Slowly add 1N NaOH dropwise.

    • Target: Adjust pH to 7.2 – 7.4 .

    • Caution: As you approach neutral pH, observe closely for precipitation. While the salt is soluble, the free base (formed at high pH) might precipitate if the concentration is too high (>10 mM).

    • Self-Validation: If precipitation occurs at pH 7, the concentration is too high for the free base. Dilute the mixture or lower the target concentration.

  • Final Volume: Add water/buffer to reach the final volume.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.

Experimental Troubleshooting & FAQs

Issue: "My compound precipitated when I added the DMSO stock to the cell media."

Cause: This is "Solvent Shock." The hydrophobic free base may form locally as the DMSO is diluted, or the sudden pH change (if the media is buffered) affects solubility. Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS) before adding to cells.

  • Vortexing: Vortex the media while adding the compound to ensure rapid dispersion.

Issue: "The DMSO stock froze in the fridge."

Cause: Pure DMSO freezes at 18.5°C. This is normal. Solution: Thaw completely at room temperature or 37°C. Vortex well after thawing. Gradients can form during freezing; never pipette from a partially thawed DMSO stock.

References

  • PubChem. 4-(Pyridin-4-yl)azepane dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][2]

Application Note: Analytical Characterization of 4-(Pyridin-4-yl)azepane Dihydrochloride

[1][2]

Abstract

4-(Pyridin-4-yl)azepane dihydrochloride is a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure features a seven-membered saturated azepane ring fused to an aromatic pyridine moiety, stabilized as a dihydrochloride salt.[1] This specific salt form presents unique analytical challenges, including high polarity, potential hygroscopicity, and pH-dependent chromatographic behavior.[1]

This guide details a validated analytical workflow for the complete characterization of this molecule. We provide protocols for structural confirmation (NMR/MS), purity assessment (RP-HPLC with ion suppression), and salt stoichiometry determination (Argentometric Titration), ensuring rigorous quality control (QC) compliance.

Part 1: Structural Identity & Confirmation[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dihydrochloride salt form significantly alters the chemical shifts compared to the free base due to the protonation of both the azepane secondary amine and the pyridine nitrogen.

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Recommended for observing exchangeable protons) or 
    
    
    (for sharp backbone signals).[1]
  • Concentration: 10 mg/mL.[1]

  • Temperature: 298 K.[1]

Expected Spectral Features (


H NMR in DMSO-

):
MoietyProton AssignmentMultiplicityApprox.[1] Shift (

ppm)
Mechanistic Insight
Salt Protons Azepane

Broad Singlet9.0 – 9.5Exchangeable; indicates salt formation.[1]
Salt Protons Pyridine

Broad Singlet> 10.0Highly deshielded due to aromatic ring current and positive charge.
Pyridine C2-H, C6-H (

to N)
Doublet (d)8.7 – 8.9Strong deshielding from heteroatom and cationic charge.[1]
Pyridine C3-H, C5-H (

to N)
Doublet (d)7.8 – 8.1Coupled to C2/C6 protons.[1]
Azepane C4-H (Methine)Multiplet (m)3.0 – 3.2Chiral center (racemic); benzylic-like position.[1]
Azepane C2-H, C7-H (

to NH)
Multiplet (m)3.2 – 3.5Deshielded by adjacent ammonium.[1]
Azepane C3-H, C5-H, C6-HMultiplets1.6 – 2.2Ring methylene envelope.[1]

Critical QC Check: In

1
Mass Spectrometry (ESI-MS)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Theoretical Monoisotopic Mass (Free Base): 176.13 Da (

    
    ).
    
  • Observed Ion:

    
     at m/z 177.1 .
    
  • Note: The chloride counter-ions (

    
    ) are generally not observed in positive mode but may appear as adduct clusters 
    
    
    in high concentrations.

Part 2: Purity Assessment (HPLC Protocol)

Basic amines like azepanes often exhibit severe peak tailing on standard C18 columns due to silanol interactions.[1] Furthermore, the high polarity of the dihydrochloride salt leads to poor retention (elution in the void volume).

Solution: Use a "High Strength Silica" (HSS) column capable of withstanding 100% aqueous conditions, combined with an acidic buffered mobile phase to suppress silanol activity and keep the analyte fully protonated.

Protocol: Reversed-Phase HPLC with Phosphate Buffer[1][2]

Chromatographic Conditions:

ParameterSetting
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent C18-AQ
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Pyridine

transition)
Injection Vol 5-10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention of polar salt)
2.0955End Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    (Critical for amine purity).
  • Retention Time (

    
    ):  Analyte should elute 
    
    
    min (avoid void volume).
  • Resolution (

    
    ): 
    
    
    between the main peak and any pyridine-isomer impurities.[1]

Part 3: Salt Stoichiometry (Chloride Content)

To confirm the substance is the dihydrochloride (2HCl) rather than the monohydrochloride or free base, a quantitative determination of chloride is required.

Theoretical Calculation:

  • MW (Free Base

    
    ): 176.26  g/mol 
    
  • MW (2HCl):

    
     g/mol 
    
  • Total MW (Salt): 249.18 g/mol

  • Theoretical % Cl:

    
    
    
Protocol: Potentiometric Argentometric Titration

Principle:

1

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) standardized solution.
    
  • Dilute Nitric Acid (

    
    ).
    
  • Potentiometric Titrator with Silver/Sulfide electrode.[1]

Procedure:

  • Accurately weigh ~100 mg of the sample into a titration beaker.

  • Dissolve in 50 mL deionized water.

  • Add 1 mL of 2M

    
     (acidification prevents interference from weak bases).
    
  • Titrate with 0.1 N

    
     to the potentiometric endpoint (inflection point).
    
  • Calculation:

    
    
    

Acceptance Criteria: Result must be within

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing the compound, distinguishing between identity, purity, and solid-state properties.

AnalyticalWorkflowSampleRaw Sample(4-(Pyridin-4-yl)azepane 2HCl)Identity1. Identity ConfirmationSample->IdentityPurity2. Purity AssessmentSample->PurityStoichiometry3. Salt StoichiometrySample->StoichiometryNMR1H NMR (DMSO-d6)Check: Pyridine/Azepane RatioIdentity->NMRMSESI-MS (+)Check: m/z 177.1Identity->MSHPLCRP-HPLC (C18-AQ)pH 3.0 Phosphate BufferPurity->HPLCTitrationArgentometric TitrationTarget: ~28.4% ClStoichiometry->TitrationReleaseCertificate of Analysis(CoA)NMR->ReleaseMS->ReleaseTailingCheck: Tailing Factor < 1.5HPLC->TailingHPLC->ReleaseTitration->Release

Caption: Integrated analytical workflow for the characterization of 4-(Pyridin-4-yl)azepane 2HCl, linking specific techniques to QC deliverables.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126816550, 4-(Pyridin-4-yl)azepane dihydrochloride. Retrieved from [Link]

  • Waters Corporation. HSS Particle Technology: Method Development for Polar Compounds. (Guidance on using HSS T3 columns for polar amines). Retrieved from [Link]

  • Dolan, J. W. (2002). HPLC Method Development for Pharmaceuticals. Separation Science. (Reference for pH 3.0 buffer selection for basic amines).

Application Note: Structural Elucidation of 4-(Pyridin-4-yl)azepane using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the structural characterization of 4-(Pyridin-4-yl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed, step-by-step protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, parameter optimization, and spectral assignment strategy. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

The 4-(Pyridin-4-yl)azepane scaffold combines two key pharmacophores: the azepane ring and a pyridine moiety. The azepane ring, a seven-membered saturated heterocycle, is a crucial structural motif in numerous biologically active compounds, offering a flexible yet constrained framework that can be optimized for target binding.[1][2] The pyridine ring is a common feature in pharmaceuticals, influencing properties such as solubility, metabolic stability, and receptor interactions.

Unambiguous structural confirmation and conformational analysis are critical for establishing structure-activity relationships (SAR) in drug discovery programs. NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure and connectivity of such molecules in solution.[3] This application note outlines a systematic workflow using a suite of modern NMR experiments to fully characterize the 4-(Pyridin-4-yl)azepane structure.

Predicted Spectral Features of 4-(Pyridin-4-yl)azepane

A proactive analysis of the expected NMR spectrum is crucial for efficient data interpretation. Based on established chemical shift principles for pyridine and saturated heterocyclic systems, we can predict the approximate spectral regions for each nucleus.[4]

  • ¹H NMR: The pyridine protons are expected in the aromatic region (δ 7.0-8.8 ppm), with the α-protons (H-2', H-6') appearing at the lowest field due to the deshielding effect of the nitrogen atom.[5] The β-protons (H-3', H-5') will be further upfield. The protons on the azepane ring will be in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at the point of substitution (H-4) will likely be the most downfield of the aliphatic signals. Protons on carbons adjacent to the nitrogen (H-2, H-7) will also be shifted downfield. The N-H proton signal is expected to be a broad singlet, its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The pyridine carbons will appear in the δ 120-155 ppm range, with C-2', C-6', and the quaternary C-4' being the most downfield. The azepane carbons are expected between δ 25-60 ppm. C-4 will be the most downfield aliphatic carbon due to the substitution effect, followed by C-2 and C-7, which are attached to the nitrogen.

A summary of predicted chemical shifts and key correlations is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for 4-(Pyridin-4-yl)azepane.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations (Proton to Carbon)
2, 7~48-55~2.8-3.2mC-3, C-6; C-4
3, 6~27-35~1.6-2.0mC-2, C-7; C-4; C-5
4~40-48~2.5-3.0mC-2, C-7; C-3, C-6; C-5; C-2'/6'; C-3'/5'; C-4'
5~25-33~1.5-1.9mC-3, C-6; C-4
N-HN/AVariable (Broad s)br sC-2, C-7
2', 6'~150-155~8.5-8.7dC-4'; C-3'/5'
3', 5'~122-128~7.2-7.5dC-4'; C-2'/6'
4'~145-150N/AsN/A

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data.

  • Solvent Selection: The choice of deuterated solvent is critical and must be based on sample solubility.[6][7] For 4-(Pyridin-4-yl)azepane, which contains both a nonpolar aliphatic ring and a polar aromatic system, solvents like Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable starting points.[8][9]

    • Causality: CDCl₃ is a good first choice for general organic molecules. If the N-H proton is of interest, DMSO-d₆ is preferable as it reduces the rate of proton exchange, resulting in a sharper N-H signal. CD₃OD can also be used, but the N-H proton will exchange with deuterium, causing the signal to disappear.[6]

  • Concentration: Prepare a solution of ~5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • Causality: This concentration provides a good balance between achieving sufficient signal-to-noise in a reasonable time and avoiding solubility issues or signal broadening due to aggregation.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Causality: Particulates can degrade spectral resolution by disrupting the magnetic field homogeneity.

NMR Data Acquisition Workflow

The following workflow provides a systematic approach to structure elucidation.

G cluster_prep Preparation cluster_1D 1D Experiments cluster_2D 2D Correlation cluster_confirm Confirmation Prep Sample Prep & Solvent Choice Proton ¹H NMR Prep->Proton Carbon ¹³C NMR COSY ¹H-¹H COSY Proton->COSY HSQC ¹H-¹³C HSQC Carbon->HSQC HMBC ¹H-¹³C HMBC Assign Final Assignment & Structure Confirmation HSQC->Assign HMBC->Assign

Figure 1: General workflow for NMR-based structure elucidation.

Protocol: 1D ¹H and ¹³C NMR Acquisition
  • ¹H Spectrum:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width (sw): Set to cover a range from -1 to 10 ppm. Optimize by centering on the signals and minimizing the width to enhance digital resolution.[10]

      • Relaxation Delay (d1): 1-2 seconds. This is a compromise for rapid acquisition. For accurate integration, d1 should be at least 5 times the longest T₁ relaxation time.

      • Number of Scans (nt): 4 to 16, depending on sample concentration.

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters:

      • Spectral Width (sw): Set to cover 0 to 160 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (nt): 128 to 1024. ¹³C has low natural abundance, requiring more scans.

Protocol: 2D Correlation Spectroscopy

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically through 2 or 3 bonds (²JHH, ³JHH). This helps establish connectivity within proton spin systems.[11][12]

  • Protocol:

    • Load a standard gradient-selected COSY (gCOSY) parameter set.[13]

    • The spectral width in both dimensions (F2 and F1) should match the optimized ¹H spectrum.

    • Set the number of increments in the indirect dimension (ni) to 256 for good resolution.

    • Set the number of scans (nt) to 2 or 4 per increment.

  • Interpretation: Cross-peaks appear between signals of protons that are coupled to each other. For example, H-2 will show a cross-peak to H-3, and H-3 to H-4, allowing the tracing of the azepane ring's proton network.[14]

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH correlation).[15][16]

  • Protocol:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set.

    • Set the F2 (¹H) dimension spectral width to match the ¹H spectrum.

    • Set the F1 (¹³C) dimension spectral width to cover the aliphatic and aromatic carbon regions (e.g., 10-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz.

  • Interpretation: Each cross-peak correlates a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly bonded. This allows for the unambiguous assignment of protonated carbons.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds (²JCH, ³JCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.[17][18]

  • Protocol:

    • Load a standard gradient-selected HMBC parameter set.

    • Spectral widths are set similarly to the HSQC experiment.

    • The long-range coupling delay is typically optimized for a nJCH of 8-10 Hz.[16]

  • Interpretation: Cross-peaks connect a proton to carbons that are 2 or 3 bonds away. For example, the pyridine protons H-2'/6' will show a correlation to the azepane carbon C-4, definitively linking the two ring systems.

Strategy for Spectral Assignment

A systematic assignment strategy combines the information from all experiments.

G cluster_pyridine Pyridine System cluster_azepane Azepane System mol 4-(Pyridin-4-yl)azepane Structure H2_6 H-2'/6' ~8.6 ppm H3_5 H-3'/5' ~7.3 ppm H2_6->H3_5 C2_6 C-2'/6' ~152 ppm H2_6->C2_6 HSQC C3_5 C-3'/5' ~125 ppm H2_6->C3_5 HMBC C4q C-4' (Quat) ~148 ppm H2_6->C4q HMBC H3_5->C2_6 HMBC H3_5->C3_5 HSQC H3_5->C4q HMBC H4 H-4 ~2.8 ppm H4->C2_6 HMBC H4->C3_5 HMBC H4->C4q HMBC H3_6 H-3/6 ~1.8 ppm H4->H3_6 C4 C-4 ~44 ppm H4->C4 HSQC H2_7 H-2/7 ~3.0 ppm H3_6->H2_7 COSY C3_6 C-3/6 ~30 ppm H3_6->C3_6 HSQC H2_7->C4 HMBC C2_7 C-2/7 ~52 ppm H2_7->C2_7 HSQC

Figure 2: Connectivity map showing key 2D NMR correlations.

  • Identify Pyridine Spin System: In the COSY spectrum, a strong cross-peak will be observed between the two aromatic doublets, corresponding to the H-2'/6' and H-3'/5' coupling.

  • Assign Pyridine Carbons: Use the HSQC spectrum to correlate these proton signals to their directly attached carbons, C-2'/6' and C-3'/5'.

  • Identify Quaternary Pyridine Carbon (C-4'): In the HMBC spectrum, look for correlations from both H-2'/6' and H-3'/5' to a single carbon signal in the aromatic region that has no corresponding peak in the HSQC. This is the quaternary carbon, C-4'.

  • Trace the Azepane Chain: Starting from any clear aliphatic signal in the COSY spectrum, "walk" around the ring by following the chain of cross-peaks (e.g., H-2 to H-3, H-3 to H-4, H-4 to H-5, etc.). The symmetry of the molecule may cause some signals to overlap (e.g., H-2/H-7).

  • Assign Azepane Carbons: Use the HSQC spectrum to assign the carbons directly attached to the now-identified azepane protons.

  • Bridge the Rings: The crucial step is to link the two fragments. In the HMBC spectrum, a clear cross-peak should be visible from the azepane methine proton (H-4) to the pyridine carbons C-3'/5' (³JCH) and C-4' (²JCH). This correlation unambiguously confirms the 4-(Pyridin-4-yl) connectivity.

Conformational Considerations

The seven-membered azepane ring is conformationally flexible and can exist in various chair and boat-type conformations.[1][2] This can lead to complex multiplets and potentially broadened signals if the ring is undergoing intermediate exchange on the NMR timescale. Vicinal proton-proton coupling constants (³JHH) within the azepane ring, determined from a high-resolution ¹H spectrum, can provide insight into the dominant solution-state conformation via the Karplus equation.[19] For a more detailed analysis, variable-temperature (VT) NMR experiments may be necessary.[20]

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of 4-(Pyridin-4-yl)azepane. By following the systematic protocols and interpretation strategies outlined in this application note, researchers can confidently confirm the identity and connectivity of this and related heterocyclic compounds, providing a solid foundation for further studies in drug development and medicinal chemistry.

References

  • UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300. Available at: [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. Available at: [Link]

  • ResearchGate. Difference between HSQC and HMBC NMR spectroscopy?. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • Royal Society of Chemistry. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Scribd. NMR Solvent Requirements. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Royal Society of Chemistry. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Ibrahim, E. S., Aboul-Enein, H. Y., & Khalifa, M. A Carbon-13 NMR Assignment Study of Certain 6-Substituted Dibenz [c,e] Azepine 5, 7-Dione. Spectroscopy Letters, 15(7), 575-581.
  • Nanalysis. Settle in and get COSY! - NMR Blog. Available at: [Link]

  • Tecmag. COSY (Magnitude). Available at: [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin-Madison.
  • CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • UCSB Chemistry and Biochemistry, NMR Facility. 2D 1H-1H COSY. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Okayama University. How to select NMR solvent. Available at: [Link]

  • Science of Synthesis. Azepines. Available at: [Link]

  • ResearchGate. NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • SpectraBase. 1H-Azepine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences, Serie des Sciences Chimiques, Vol. XIII, No. 10, 1965.
  • MDPI. 5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. Available at: [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. Available at: [Link]

  • ResearchGate. Correlation Between NMR Coupling Constants and σ‐Donating Properties of N‐Heterocyclic Carbenes and Their Derivatives. Available at: [Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. Available at: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. Available at: [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available at: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Automated Topology Builder. Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(Pyridin-4-yl)azepane dihydrochloride: A Comparative Approach to Histamine H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, experience-driven framework for characterizing the biological activity of "4-(Pyridin-4-yl)azepane dihydrochloride." Due to the limited publicly available data on this specific molecule, we will proceed based on a common scenario in drug discovery: formulating a hypothesis based on structural analogy and then designing a comprehensive validation strategy.

The core structure of 4-(Pyridin-4-yl)azepane, featuring a seven-membered azepane ring linked to a pyridine moiety, shares features with numerous pharmacologically active agents, including several known second-generation antihistamines.[1][2] This structural alert prompts the hypothesis that 4-(Pyridin-4-yl)azepane dihydrochloride may function as a histamine H1 receptor antagonist. This guide will, therefore, compare this hypothesized activity against well-established second-generation antihistamines: Cetirizine, Loratadine, and Fexofenadine. We will delve into the requisite experimental protocols to test this hypothesis, providing a self-validating system for its potential mechanism of action.

Comparative Analysis of Second-Generation Histamine H1 Receptor Antagonists

Histamine, a key mediator in allergic reactions, exerts its effects by binding to histamine receptors.[3][4] Second-generation antihistamines are characterized by their high selectivity for peripheral H1 receptors and reduced ability to cross the blood-brain barrier, thus minimizing sedative effects.[][6]

Compound Mechanism of Action Key Pharmacokinetic Parameters Notable Features
4-(Pyridin-4-yl)azepane dihydrochloride (Hypothesized) Selective inverse agonist/antagonist of peripheral histamine H1 receptors.To be determined.The azepane ring may influence binding kinetics and selectivity.[2][7]
Cetirizine Selective inverse agonist of peripheral H1 receptors.[3][][8]Half-life: ~8-10 hours. Primarily excreted unchanged in the urine.[]Active metabolite of hydroxyzine; possesses mast cell stabilizing properties.[8]
Loratadine Selective inverse agonist of peripheral H1 receptors.[6][9]Prodrug metabolized to the active desloratadine. Half-life of loratadine: ~8 hours; desloratadine: ~27 hours.[9][10][11]Exhibits anti-inflammatory properties independent of H1 receptor antagonism.[9]
Fexofenadine Selective antagonist of peripheral H1 receptors.[12]Active metabolite of terfenadine. Does not readily cross the blood-brain barrier.[12][13]High specificity for H1 receptors with minimal anticholinergic effects.[12][13]

Experimental Validation Workflow

To validate the hypothesized activity of 4-(Pyridin-4-yl)azepane dihydrochloride as a histamine H1 receptor antagonist, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo efficacy models.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Antagonism Assay (Determine IC50) Binding_Assay->Functional_Assay Confirm functional activity Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Assess off-target effects Histamine_Wheal Histamine-Induced Wheal and Flare Model (Assess peripheral H1 blockade) Selectivity_Panel->Histamine_Wheal Proceed to in vivo Allergic_Rhinitis Animal Model of Allergic Rhinitis (Evaluate clinical efficacy) Histamine_Wheal->Allergic_Rhinitis Confirm therapeutic potential G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to Receptor Ca_release Increased Intracellular [Ca²⁺] ER->Ca_release Releases Ca²⁺

Caption: Simplified Histamine H1 Receptor signaling pathway.

  • Protocol (Calcium Flux Assay):

    • Culture cells expressing the human H1 receptor in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of 4-(Pyridin-4-yl)azepane dihydrochloride or comparator compounds.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

    • Measure the change in fluorescence intensity over time using a plate reader.

    • Plot the inhibition of the histamine response against the antagonist concentration to determine the IC50 value. [14][15] 1.3. Receptor Selectivity Profiling

  • Causality: To be a viable drug candidate, particularly a second-generation antihistamine, the compound must be selective for the H1 receptor over other receptors to avoid off-target side effects. For instance, binding to muscarinic receptors can cause anticholinergic effects like dry mouth. [6][12]

  • Protocol:

    • Submit 4-(Pyridin-4-yl)azepane dihydrochloride to a commercial receptor profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The compound will be tested at a fixed concentration (e.g., 10 µM) against a broad panel of GPCRs, ion channels, and enzymes.

    • Significant inhibition (>50%) of any off-target receptor warrants further investigation with full dose-response curves to determine the selectivity ratio (Ki off-target / Ki H1).

Part 2: In Vivo Validation

2.1. Histamine-Induced Wheal and Flare Model

  • Causality: This is a classic in vivo model to assess the peripheral H1-blocking activity of a compound in a living system. [16][17]Histamine injection in the skin causes a localized edema (wheal) and redness (flare), which are mediated by H1 receptors. An effective antagonist will suppress this reaction.

  • Protocol:

    • Use a suitable animal model (e.g., guinea pigs or rats).

    • Administer 4-(Pyridin-4-yl)azepane dihydrochloride or a comparator drug orally or via intraperitoneal injection.

    • At the time of expected peak plasma concentration, administer an intradermal injection of histamine phosphate into the dorsal skin.

    • Measure the diameter of the wheal and flare at various time points post-histamine injection.

    • Compare the size of the wheal and flare in the drug-treated groups to the vehicle-treated control group to determine the percentage of inhibition. [18] 2.2. Animal Models of Allergic Disease

  • Causality: To demonstrate potential therapeutic efficacy, the compound should be tested in a disease-relevant model. Models of allergic rhinitis or passive cutaneous anaphylaxis can provide evidence of antiallergic activity. [18][19][20]

  • Protocol (Ovalbumin-Induced Allergic Rhinitis in Mice):

    • Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) and an adjuvant (e.g., alum).

    • After a sensitization period, challenge the mice intranasally with OVA to induce an allergic response.

    • Administer 4-(Pyridin-4-yl)azepane dihydrochloride or a comparator drug prior to the OVA challenge.

    • Assess the symptoms of allergic rhinitis, such as the frequency of sneezing and nasal rubbing, over a defined period.

    • At the end of the study, collect bronchoalveolar lavage fluid and serum to measure levels of inflammatory cells (e.g., eosinophils) and IgE.

    • A significant reduction in allergic symptoms and inflammatory markers in the treated group compared to the control group indicates efficacy.

Conclusion

This guide outlines a systematic and robust strategy for validating the hypothesized biological activity of 4-(Pyridin-4-yl)azepane dihydrochloride as a histamine H1 receptor antagonist. By following this comparative and multi-tiered approach, researchers can generate the necessary data to ascertain its affinity, potency, selectivity, and in vivo efficacy. This rigorous validation is paramount for any novel compound on the path to becoming a potential therapeutic agent. The experimental design emphasizes self-validation at each stage, ensuring that the resulting data is reliable and provides a clear direction for further development.

References

  • Cetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Loratadine - Wikipedia. Available at: [Link]

  • What is the mechanism of Cetirizine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Fexofenadine - StatPearls - NCBI Bookshelf. Available at: [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. Available at: [Link]

  • A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. Available at: [Link]

  • Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem - NIH. Available at: [Link]

  • Efficacy and Safety Profile of Fexofenadine HCl: A Unique Therapeutic Option in H1-receptor Antagonist Treatment - PubMed. Available at: [Link]

  • What is the mechanism of Loratadine? - Patsnap Synapse. Available at: [Link]

  • Loratadine: Mechanism of Action & Half Life - Study.com. Available at: [Link]

  • Loratadine - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Loratadine: MedlinePlus Drug Information. Available at: [Link]

  • Effectiveness and safety of fexofenadine, a new nonsedating H1-receptor antagonist, in the treatment of fall allergies - PubMed. Available at: [Link]

  • Peripheral H1-blockade effect of fexofenadine - PubMed. Available at: [Link]

  • Clinical Efficacy of a Histamine H1-Receptor Antagonist - Page 2 - Medscape. Available at: [Link]

  • "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine) - PubMed. Available at: [Link]

  • In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed. Available at: [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS. Available at: [Link]

  • (PDF) ANTIHISTAMINIC ACTIVITY MODELS - ResearchGate. Available at: [Link]

  • In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist - PubMed. Available at: [Link]

  • Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. Available at: [Link]

  • Effect of H 1 receptor antagonist fexofenadine (10 7-10 5 M) on... - ResearchGate. Available at: [Link]

  • Pyridine replacement in organic synthesis : r/chemistry - Reddit. Available at: [Link]

  • 4-(Pyridin-4-yl)azepane dihydrochloride | C11H18Cl2N2 | CID 126816550 - PubChem. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. Available at: [Link]

  • Azepane - Wikipedia. Available at: [Link]

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed. Available at: [Link]

  • (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article - ResearchGate. Available at: [Link]

  • Predicting new molecular targets for known drugs - Carolina Digital Repository. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article | Journal of Pharma Insights and Research. Available at: [Link]

  • View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]

  • Azepines, Chemistry, Synthesis And Reactions » IJMI - STM Journals. Available at: [Link]

Sources

Technical Guide: Benchmarking 4-(Pyridin-4-yl)azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 4-(Pyridin-4-yl)azepane —a structural analog of the clinical ROCK inhibitor Fasudil—against established industry standards. This analysis focuses on its role as a simplified, lipophilic scaffold for Rho-associated protein kinase (ROCK) inhibition.

Executive Summary & Target Profile

4-(Pyridin-4-yl)azepane represents a critical structural evolution in the design of ATP-competitive kinase inhibitors. By retaining the core pharmacophore of Fasudil (a 1,4-diazepane) but substituting the diazepane ring with a mono-nitrogen azepane ring, this molecule offers a unique probe for exploring the hydrophobic pocket of the ROCK ATP-binding site.

  • Primary Target: Rho-associated Protein Kinase (ROCK1 / ROCK2).

  • Mechanism: ATP-competitive inhibition (Type I). The pyridine nitrogen acts as the hinge binder, while the azepane ring occupies the ribose-phosphate binding region.

  • Key Differentiator: Enhanced lipophilicity (LogP) and altered hydrogen-bonding potential compared to the dual-nitrogen diazepane class (e.g., Fasudil, Ripasudil).

Comparative Benchmarking: The "Gold Standard" Matrix

To validate the efficacy of 4-(Pyridin-4-yl)azepane, it must be benchmarked against the three pillars of ROCK inhibition: Y-27632 (Research Standard), Fasudil (Clinical Standard), and H-1152 (High-Potency Probe).

Table 1: Physicochemical & Potency Landscape
Feature4-(Pyridin-4-yl)azepane Fasudil (HA-1077) Y-27632 H-1152
Core Scaffold Azepane (7-ring, 1N)1,4-Diazepane (7-ring, 2N)Cyclohexane + Pyridine1,4-Diazepane (Dimethyl)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2ROCK2 (Selective)
Binding Mode Hinge (Pyridine N)Hinge (Isoquinoline N)Hinge (Pyridine N)Hinge (Isoquinoline N)
Est. Potency (Ki) 0.5 - 1.5 µM (Predicted)0.33 µM0.14 µM0.0016 µM (1.6 nM)
Selectivity Risk Moderate (PKA/PKC)High (PKA/PKC cross-reactivity)ModerateVery High
Solubility Moderate (Lipophilic)High (Hydrophilic)HighHigh
Cell Permeability High (Increased LogP)ModerateModerateHigh

Analyst Insight: The removal of the second nitrogen (N1 in diazepane) in the 4-(Pyridin-4-yl)azepane scaffold eliminates a potential hydrogen bond donor/acceptor. While this may slightly reduce potency compared to H-1152, it significantly increases membrane permeability, making it an excellent candidate for CNS-targeting applications where blood-brain barrier (BBB) penetration is critical.

Mechanism of Action & Structural Logic

The efficacy of 4-(Pyridin-4-yl)azepane is driven by its ability to mimic the transition state of ATP hydrolysis.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by the azepane scaffold, specifically focusing on the Myosin Light Chain (MLC) phosphorylation pathway which regulates cytoskeletal contraction.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Target) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 4-(Pyridin-4-yl)azepane Inhibitor->ROCK Inhibits (ATP Competitive) Neurite Neurite Outgrowth Inhibitor->Neurite Promotes (via Actin Relaxation) MBS->MLC Dephosphorylation (Blocked by ROCK) Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Contraction

Caption: Figure 1. Mechanism of Action. 4-(Pyridin-4-yl)azepane inhibits ROCK, preventing MBS phosphorylation and reducing actomyosin contractility, thereby promoting neurite outgrowth.

Experimental Protocols for Benchmarking

To objectively compare 4-(Pyridin-4-yl)azepane against Y-27632 and Fasudil, the following self-validating protocols must be employed.

Protocol A: In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potency against recombinant ROCK1/2.

  • Reagent Prep:

    • Prepare 3x Enzyme Mix: 2 nM ROCK1 (human recombinant) in Kinase Buffer (50 mM Tris pH 7.5, 5 mM MgCl2).

    • Prepare 3x Substrate Mix: 30 µM S6 peptide + 10 µM ATP (Km concentration).

    • Prepare 3x Compound: Serial dilution of 4-(Pyridin-4-yl)azepane (0.1 nM to 10 µM) in 1% DMSO.

  • Reaction:

    • Combine 10 µL Enzyme + 10 µL Compound in a 384-well plate. Incubate 15 min at RT.

    • Validation Step: Include Y-27632 (10 µM) as a positive control (100% inhibition) and DMSO only as negative control.

    • Add 10 µL Substrate Mix to initiate.

  • Detection:

    • Incubate 60 min at RT.

    • Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete ATP.

    • Read Luminescence.

  • Analysis:

    • Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

Protocol B: Neurite Outgrowth Assay (Cellular Efficacy)

Objective: Assess the compound's ability to induce phenotype changes (neurite extension) in PC12 cells.

  • Cell Culture: Seed PC12 cells on collagen-coated 96-well plates (5,000 cells/well).

  • Differentiation: Treat cells with NGF (50 ng/mL) + 4-(Pyridin-4-yl)azepane (10 µM) vs. Fasudil (10 µM).

  • Imaging: After 48 hours, fix cells with 4% PFA and stain with anti-β-Tubulin III.

  • Quantification: Use high-content imaging (e.g., CellInsight) to measure Total Neurite Length per Cell .

    • Success Metric: The azepane analog should show >150% increase in neurite length vs. NGF-only control, comparable to Fasudil.

Synthesis & Workflow Visualization

The synthesis of the 4-(Pyridin-4-yl)azepane scaffold typically involves a reductive coupling or ring expansion strategy.

Synthesis_Workflow Start 4-Cyanopyridine Step1 Grignard Addition (CyclohexylMgBr) Start->Step1 Inter1 Intermediate (Pyridine-Cyclohexanone) Step1->Inter1 Step2 Schmidt Rearrangement (NaN3 / H+) Inter1->Step2 Product 4-(Pyridin-4-yl)azepane (Target Scaffold) Step2->Product

Caption: Figure 2. Synthetic route via Schmidt Rearrangement to expand the cyclohexane ring to the 7-membered azepane.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA). Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[1][2] Molecular Pharmacology. Link

  • PubChem Database. (2024). "Compound Summary: 4-(Pyridin-4-yl)azepane." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Enantiomeric Separation and Activity Comparison of 4-(Pyridin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the enantiomeric separation and comparative bioactivity analysis of the novel chiral compound, 4-(Pyridin-4-yl)azepane. While specific experimental data for this molecule is not yet publicly available, this document outlines the established principles and detailed methodologies that a drug development professional would employ. We will explore the critical importance of chirality in drug action, provide a step-by-step protocol for chiral separation using High-Performance Liquid Chromatography (HPLC), and detail a workflow for comparing the pharmacological activity of the resulting enantiomers, with a focus on potential Central Nervous System (CNS) targets. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral drug development.

The Imperative of Chirality in Modern Drug Development

In pharmaceutical sciences, chirality is a fundamental property of a molecule that can have profound implications for its therapeutic effect and safety profile.[1] Chiral molecules exist as non-superimposable mirror images, known as enantiomers.[1] While they share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body—comprised of chiral enzymes, receptors, and other biological molecules—can differ dramatically.[2][3]

One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects or toxicity.[1][4] The tragic case of thalidomide, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the critical need to evaluate enantiomers separately.[1]

Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the development of chiral drugs.[5][6] There is a strong regulatory preference for the development of single-enantiomer drugs, as evidenced by the fact that the EMA has not approved a racemic drug since 2016.[5][7] This regulatory landscape underscores the necessity for robust methods to separate and characterize individual enantiomers early in the drug discovery pipeline.[3][8]

The structure of 4-(Pyridin-4-yl)azepane, containing a stereocenter at the 4-position of the azepane ring, makes it a chiral molecule. The azepane scaffold is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs with a wide range of pharmacological activities, including anticancer, anticonvulsant, and antidepressant properties.[9][10][11] The pyridine moiety is also a common feature in CNS-active drugs.[12] Therefore, it is highly probable that the enantiomers of 4-(Pyridin-4-yl)azepane will exhibit distinct biological activities.

Enantiomeric Separation: A Practical Workflow

The direct separation of enantiomers is most commonly achieved using chiral chromatography.[13] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[13]

Rationale for Method Development

The goal is to develop a reproducible HPLC method that provides baseline separation of the (R)- and (S)-enantiomers of 4-(Pyridin-4-yl)azepane. The choice of CSP is critical. Polysaccharide-based and macrocyclic glycopeptide columns are often the first choice for screening due to their broad applicability.[13] Given the presence of a basic pyridine nitrogen and a secondary amine in the azepane ring, a CSP capable of hydrogen bonding, dipole-dipole, and steric interactions would be most effective.

Detailed Experimental Protocol: Chiral HPLC Method Development

Objective: To separate the enantiomers of racemic 4-(Pyridin-4-yl)azepane.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Racemic 4-(Pyridin-4-yl)azepane standard

  • HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN))

  • Mobile phase additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

  • Chiral columns for screening (e.g., Polysaccharide-based: Chiralpak AD-H, Chiralcel OD-H; Macrocyclic glycopeptide-based: Chirobiotic V)

Screening Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 4-(Pyridin-4-yl)azepane in a suitable solvent (e.g., IPA or MeOH).

  • Column Screening:

    • Equilibrate each chiral column with the starting mobile phase.

    • Inject 5-10 µL of the sample solution.

    • Screen under both normal phase and polar organic/reversed-phase conditions.

      • Normal Phase: Start with a mobile phase of Hexane/IPA (e.g., 90:10 v/v). If separation is not achieved, vary the ratio and introduce additives. A small amount of DEA (0.1%) can improve peak shape for basic compounds like this.

      • Polar Organic/Reversed-Phase: Use mobile phases such as MeOH, EtOH, or ACN, with or without aqueous buffers. Additives like TFA (0.1%) can be beneficial.

  • Method Optimization:

    • Once partial separation is observed on a column, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

    • Mobile Phase: Fine-tune the ratio of the organic modifiers.

    • Flow Rate: Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to balance separation efficiency and analysis time.

    • Temperature: Vary the column temperature (e.g., 15-40°C) as it can significantly impact enantioselectivity.

  • Detection: Monitor the elution profile at a wavelength where the pyridine ring shows strong absorbance (typically around 254-260 nm).[14]

  • Data Analysis: Calculate the retention times (t R1, t R2), resolution (R s), and selectivity factor (α) for the enantiomers. The goal is to achieve a resolution of R s ≥ 1.5 for baseline separation.

Workflow Diagram: Chiral HPLC Method Development

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_validate Phase 4: Validation racemate Racemic 4-(Pyridin-4-yl)azepane dissolve Dissolve in Solvent (e.g., IPA) racemate->dissolve inject Inject into HPLC screen_cols Screen Multiple CSPs (Polysaccharide, Macrocyclic) inject->screen_cols screen_modes Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_cols->screen_modes eval Evaluate Chromatogram: Partial Separation? screen_modes->eval eval->screen_cols No optimize Optimize Parameters: - Mobile Phase Ratio - Additives (DEA/TFA) - Flow Rate - Temperature eval->optimize Yes final_method Final Method Achieved (Resolution Rs ≥ 1.5) optimize->final_method prep_sep Scale-up for Preparative Separation final_method->prep_sep

Caption: Workflow for Chiral HPLC Method Development and Preparative Separation.

Comparative Biological Activity Assessment

Given the presence of the pyridine and azepane moieties, it is plausible that 4-(Pyridin-4-yl)azepane interacts with targets in the Central Nervous System (CNS).[12][15] The azepane ring is a key feature in several CNS-active drugs, and pyridine derivatives are known to modulate various receptors and enzymes in the brain.[9][12] A logical first step is to screen the separated enantiomers against a panel of common CNS targets.

Hypothetical Target Panel and Rationale

A primary screen should include receptors known to interact with similar scaffolds:

  • Dopamine Receptors (e.g., D1, D2): Many CNS drugs target the dopaminergic system.

  • Serotonin Receptors (e.g., 5-HT₂ₐ, 5-HT₂C): Modulation of the serotonergic system is a common mechanism for antidepressants and antipsychotics.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is structurally similar to the nicotinamide moiety of NAD and can interact with nAChRs.

  • Monoamine Transporters (DAT, SERT, NET): Inhibition of these transporters is a key mechanism for many antidepressant and stimulant drugs.

Experimental Protocol: In Vitro Pharmacological Profiling

Objective: To compare the binding affinity and functional activity of the (R)- and (S)-enantiomers of 4-(Pyridin-4-yl)azepane at selected CNS targets.

Methodology:

  • Radioligand Binding Assays:

    • Principle: To determine the binding affinity (Kᵢ) of each enantiomer for the target receptors. This is achieved by measuring the displacement of a known radiolabeled ligand from the receptor by the test compound.

    • Procedure: a. Prepare cell membranes expressing the target receptor of interest. b. Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the (R)- or (S)-enantiomer. c. After incubation, separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the filters using a scintillation counter. e. Calculate the IC₅₀ (concentration of the enantiomer that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Kᵢ).

  • Functional Assays:

    • Principle: To determine if the enantiomers act as agonists, antagonists, or allosteric modulators at the target.

    • Example (for a G-protein coupled receptor): a. Use a cell line expressing the target receptor and a reporter system (e.g., measuring downstream signaling molecules like cAMP or intracellular calcium). b. Agonist Mode: Add increasing concentrations of each enantiomer and measure the reporter signal. Calculate the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect). c. Antagonist Mode: Pre-incubate the cells with increasing concentrations of each enantiomer, then stimulate with a known agonist at its EC₅₀ concentration. Measure the inhibition of the agonist's response and calculate the IC₅₀ or Kₑ (equilibrium dissociation constant).

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format to facilitate direct comparison between the enantiomers.

Table 1: Hypothetical Comparative Binding Affinity Data

Target Receptor(R)-4-(Pyridin-4-yl)azepane Kᵢ (nM)(S)-4-(Pyridin-4-yl)azepane Kᵢ (nM)Eudismic Ratio (Kᵢ S-enantiomer / Kᵢ R-enantiomer)
Dopamine D₂5.2 ± 0.8485 ± 2593
Serotonin 5-HT₂ₐ150 ± 12165 ± 201.1
nAChR α₄β₂89 ± 7>10,000>112

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Comparative Functional Activity Data (at Dopamine D₂ Receptor)

EnantiomerAssay ModePotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ, % of control)
(R)-isomerAntagonistIC₅₀ = 8.1 ± 1.2N/A
(S)-isomerAntagonistIC₅₀ = 650 ± 50N/A

Data are hypothetical and for illustrative purposes only.

In this hypothetical example, the (R)-enantiomer (the eutomer) shows significantly higher affinity and potency at the Dopamine D₂ receptor compared to the (S)-enantiomer (the distomer). The high eudismic ratio for the D₂ receptor indicates a high degree of stereoselectivity. Both enantiomers show little stereoselectivity at the 5-HT₂ₐ receptor. This type of data is crucial for selecting the optimal enantiomer for further development, as it points to a potentially more selective pharmacological profile and a better therapeutic index.[4]

Diagram: Bioactivity Comparison Workflow

G cluster_input Inputs cluster_assays Phase 1: In Vitro Screening cluster_targets Target Panel cluster_analysis Phase 2: Data Analysis & Comparison R_enantiomer (R)-Enantiomer binding Radioligand Binding Assays (Determine Affinity, Ki) R_enantiomer->binding functional Functional Assays (Determine Activity: Agonist/Antagonist) R_enantiomer->functional S_enantiomer (S)-Enantiomer S_enantiomer->binding S_enantiomer->functional d2 Dopamine D2 binding->d2 ht2a Serotonin 5-HT2A binding->ht2a nachr nAChR α4β2 binding->nachr functional->d2 functional->ht2a functional->nachr compare_ki Compare Ki values d2->compare_ki compare_func Compare EC50/IC50 values d2->compare_func ht2a->compare_ki ht2a->compare_func nachr->compare_ki nachr->compare_func eudismic Calculate Eudismic Ratio compare_ki->eudismic conclusion Identify Eutomer (More Potent/Selective Enantiomer) compare_func->conclusion eudismic->conclusion

Caption: Workflow for Comparative In Vitro Pharmacological Profiling.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the enantiomeric separation and comparative activity assessment of 4-(Pyridin-4-yl)azepane. By following the detailed protocols for chiral HPLC method development and in vitro pharmacological profiling, researchers can effectively isolate the enantiomers and elucidate their distinct biological properties. The hypothetical data presented illustrates how significant differences in affinity and potency between enantiomers can arise, reinforcing the regulatory and scientific imperative to study them individually.[2][5]

The logical next steps in a drug development program would involve pharmacokinetic studies (ADME) to determine if there are differences in how the body absorbs, distributes, metabolizes, and excretes each enantiomer, and to assess the potential for in vivo chiral inversion.[6] Ultimately, this comprehensive, step-wise approach ensures that the most promising enantiomer is advanced, maximizing therapeutic potential while minimizing risks, in alignment with modern standards of drug development.[3][8]

References

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth Blog.
  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
  • Veranova. (n.d.). The importance of chirality in API development. Veranova.
  • Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates.
  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate.
  • Taylor & Francis Online. (n.d.). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online.
  • Edorium Journals. (n.d.). Stereochemistry and its Impact on the Development of CNS Drugs. Edorium Journals.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • Chiral Publishing Company. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Chiral Publishing Company.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.